molecular formula C18H21N3O4 B4134916 N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide

N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide

Número de catálogo: B4134916
Peso molecular: 343.4 g/mol
Clave InChI: SXAVDNWUUBPBGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide, also known as EML 105, is a small molecule inhibitor of the enzyme known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle and is overexpressed in many types of cancer, making it a promising target for cancer therapy. In

Mecanismo De Acción

N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 inhibits PLK1 by binding to its ATP-binding pocket, preventing the phosphorylation of downstream targets involved in cell cycle progression and DNA damage response. This leads to cell cycle arrest and apoptosis in cancer cells. This compound 105 has also been shown to inhibit the migration and invasion of cancer cells, suggesting additional anti-tumor mechanisms.
Biochemical and Physiological Effects:
This compound 105 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. This compound 105 has also been shown to cross the blood-brain barrier, making it a potential therapy for brain tumors. In addition, this compound 105 has been shown to induce a DNA damage response in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has several advantages for use in scientific research. It is a highly specific inhibitor of PLK1, with minimal off-target effects. It has also been optimized for high yield and purity, making it suitable for use in cell-based assays and animal models. However, this compound 105 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. In addition, it may not be suitable for use in clinical trials due to its potential toxicity and lack of selectivity for cancer cells.

Direcciones Futuras

There are several future directions for research on N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105. One direction is to investigate the potential of this compound 105 in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore the use of this compound 105 in combination with biomarkers to identify patients who are most likely to benefit from treatment. Finally, further research is needed to optimize the pharmacokinetic properties of this compound 105 for use in clinical trials.

Aplicaciones Científicas De Investigación

N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide 105 has been extensively studied for its potential as a cancer therapy. PLK1 is overexpressed in many types of cancer, including breast, lung, and prostate cancer, and is associated with poor prognosis and drug resistance. Inhibition of PLK1 with this compound 105 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition in preclinical models. This compound 105 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.

Propiedades

IUPAC Name

N-ethyl-4-(2-methoxyethylamino)-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-20(15-7-5-4-6-8-15)18(22)14-9-10-16(19-11-12-25-2)17(13-14)21(23)24/h4-10,13,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAVDNWUUBPBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-[(2-methoxyethyl)amino]-3-nitro-N-phenylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.